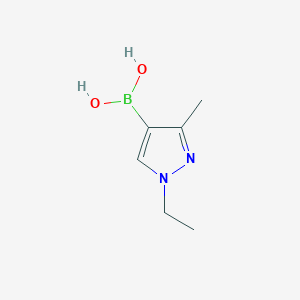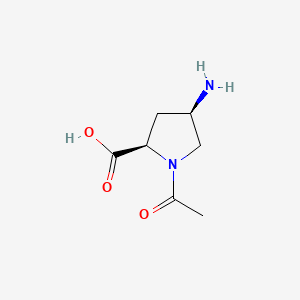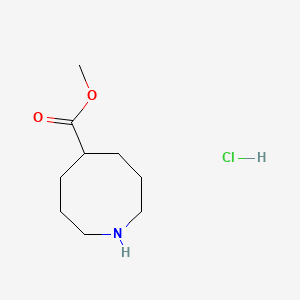amine hydrochloride](/img/structure/B13471411.png)
[(3-Bromofuran-2-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromofuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C6H9BrClNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position of the furan ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromofuran-2-yl)methylamine hydrochloride typically involves the bromination of furan followed by the introduction of the amine group. One common method is as follows:
Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position, forming 3-bromofuran.
Amination: The 3-bromofuran is then reacted with methylamine to introduce the methylamine group, resulting in (3-Bromofuran-2-yl)methylamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (3-Bromofuran-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Bromofuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiols (RSH) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include various substituted furans.
Oxidation: Products include furan oxides.
Reduction: Products include de-brominated furans.
Coupling: Products include biaryl compounds.
科学的研究の応用
(3-Bromofuran-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3-Bromofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
類似化合物との比較
(3-Bromofuran-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Chlorofuran-2-yl)methylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(3-Iodofuran-2-yl)methylamine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(3-Methylfuran-2-yl)methylamine hydrochloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (3-Bromofuran-2-yl)methylamine hydrochloride imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of (3-Bromofuran-2-yl)methylamine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H9BrClNO |
|---|---|
分子量 |
226.50 g/mol |
IUPAC名 |
1-(3-bromofuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrNO.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H |
InChIキー |
UQAOFGCYAZNWHM-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CO1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


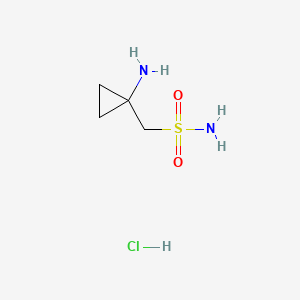
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)

![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)


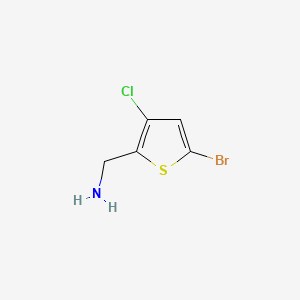


![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
